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Compound of Interest

Compound Name: 1-(2,3-Difluorophenyl)ethanol

Cat. No.: B568050

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the *H and 13C Nuclear Magnetic Resonance (NMR)
spectra for the structural confirmation of 1-(2,3-Difluorophenyl)ethanol. While experimental
spectra for this specific compound are not readily available in public databases, this guide
presents predicted chemical shifts and coupling constants based on established NMR
principles and comparative data from structurally similar compounds. This information serves
as a valuable resource for researchers in identifying and characterizing this and related
fluorinated aromatic compounds.

Predicted NMR Data for 1-(2,3-
Difluorophenyl)ethanol

The expected H and 3C NMR chemical shifts for 1-(2,3-Difluorophenyl)ethanol are
summarized below. These predictions are based on the analysis of substituent effects and
comparison with known data for analogous compounds.

Table 1: Predicted *H NMR Data for 1-(2,3-Difluorophenyl)ethanol in CDCls
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Predicted Chemical o Coupling Constant
Protons . Multiplicity
Shift (6, ppm) (J, H2)
CHs ~1.5 Doublet ~6.5
OH Variable Singlet (broad)
CH ~5.2 Quartet ~6.5
Ar-H 6.9-7.3 Multiplet

Table 2: Predicted 13C NMR Data for 1-(2,3-Difluorophenyl)ethanol in CDCIs

Carbon Predicted Chemical Shift (6, ppm)
CHs ~25

CH-OH ~69

Ar-C (C-F) 148 - 152 (dd)

Ar-C (C-F) 146 - 150 (dd)

Ar-C 120 - 130

Ar-C 115- 125

Ar-C 110 - 120

Ar-C (C-CHOH) ~135

Comparative Analysis with Structurally Similar
Compounds

To support the predicted values, *H and 3C NMR data for structurally related compounds are
presented below. These compounds demonstrate the influence of fluorine substitution on the
chemical shifts of the aromatic and aliphatic protons and carbons.

Table 3: 1H NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCls
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CHs (6! ppm, OH (6! ppm, CH (61 ppm, Ar-H (61 pPpm,
Compound

mult, J) mult) mult, J) mult)
1-Phenylethanol 1.49 (d, 6.5) 2.01 (s) 4.91 (q, 6.5) 7.26—7.39 (m)
1-(4-
Fluorophenyl)eth  1.46 (d, 6.4) 2.02 (s) 4.85 (g, 6.4) 7:00-7.04 (m),

pheny ' o ' Rt 7.31-7.35 (m)

anol
1-(2,4-
Difluorophenyl)et  ~1.5 (d) ~2.1(s) ~5.1 (q) 6.7-7.4 (m)
hanol

Table 4: 13C NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCls

Aromatic Carbons

Compound CHs (0, ppm) CH-OH (6, ppm)
(5, ppm)
125.4,127.4, 128.5,
1-Phenylethanol 25.1 70.4
145.9
115.2 (d, J=21 Hz),
1-(4- 127.0 (d, J=8 Hz),
25.3 69.8
Fluorophenyl)ethanol 141.5, 160.1 (d,
J=243 Hz)
~103 (1), ~111 (dd),
L2 (t), ~111 (dd)

~25 ~69 ~128 (dd), ~133 (dd),

Difluorophenyl)ethanol
~160 (dd), ~162 (dd)

Experimental Protocols

A general protocol for acquiring *H and 13C NMR spectra for the structural confirmation of 1-
(2,3-Difluorophenyl)ethanol is provided below.

1. Sample Preparation:

» Dissolve approximately 5-10 mg of the synthesized 1-(2,3-Difluorophenyl)ethanol in 0.6-
0.7 mL of deuterated chloroform (CDCIs).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a 5 mm NMR tube.

. 'H NMR Spectroscopy:
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical acquisition parameters:

o

Pulse sequence: zg30

Number of scans: 16-32

[¢]

[e]

Relaxation delay (d1): 1-2 seconds

[e]

Spectral width: -2 to 12 ppm

Process the data with an exponential window function (line broadening of 0.3 Hz) before
Fourier transformation.

Phase and baseline correct the spectrum.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate all signals and determine the multiplicity and coupling constants of each peak.
. 13C NMR Spectroscopy:

Acquire the spectrum on the same NMR spectrometer.

Typical acquisition parameters for a proton-decoupled 13C spectrum:

[¢]

Pulse sequence: zgpg30

[e]

Number of scans: 1024 or more, depending on sample concentration

o

Relaxation delay (d1): 2 seconds
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o Spectral width: -10 to 220 ppm

o Process the data with an exponential window function (line broadening of 1-2 Hz) before
Fourier transformation.

e Phase and baseline correct the spectrum.
o Calibrate the spectrum by setting the CDClIs solvent peak to 77.16 ppm.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of 1-(2,3-
Difluorophenyl)ethanol using NMR spectroscopy.
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Caption: Workflow for the structural confirmation of 1-(2,3-Difluorophenyl)ethanol.
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 To cite this document: BenchChem. [Structural Confirmation of 1-(2,3-
Difluorophenyl)ethanol: A Comparative NMR Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b568050#1h-and-13c-nmr-analysis-of-1-
2-3-difluorophenyl-ethanol-for-structural-confirmation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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